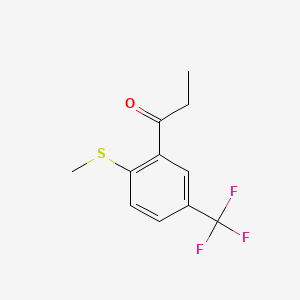
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes a trifluoromethyl group, a methylthio group, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the introduction of the trifluoromethyl and methylthio groups onto a phenyl ring, followed by the formation of the propanone moiety. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions often use reagents such as trifluoromethyl iodide and methylthiolate to introduce the trifluoromethyl and methylthio groups, respectively.
Friedel-Crafts acylation: This method involves the acylation of the substituted phenyl ring with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, often using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
- 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-1-one
- 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethyl and methylthio groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C11H11F3OS |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
1-[2-methylsulfanyl-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS/c1-3-9(15)8-6-7(11(12,13)14)4-5-10(8)16-2/h4-6H,3H2,1-2H3 |
Clé InChI |
VRZUSFLDYLSQGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















